molecular formula C9H7NO B13541476 3-[(2S)-Oxiran-2-yl]benzonitrile CAS No. 728905-58-6

3-[(2S)-Oxiran-2-yl]benzonitrile

Cat. No.: B13541476
CAS No.: 728905-58-6
M. Wt: 145.16 g/mol
InChI Key: CIERCXRPGAPJGE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2S)-Oxiran-2-yl]benzonitrile is an organic compound that features an oxirane (epoxide) ring attached to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-Oxiran-2-yl]benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The oxirane ring can be introduced through an epoxidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry approaches, such as the use of ionic liquids as solvents and catalysts to promote the reaction and simplify the separation process . This method not only enhances the yield but also reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-Oxiran-2-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include diols or other oxygenated derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

3-[(2S)-Oxiran-2-yl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2S)-Oxiran-2-yl]benzonitrile involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can form covalent bonds with nucleophilic sites on biomolecules, while the nitrile group can participate in various chemical transformations. These interactions can modulate biological pathways and lead to specific effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2S)-Oxiran-2-yl]benzonitrile is unique due to the presence of both an oxirane ring and a benzonitrile group in its structure. This combination of functional groups allows it to participate in a diverse array of chemical reactions and makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

728905-58-6

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

3-[(2S)-oxiran-2-yl]benzonitrile

InChI

InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2/t9-/m1/s1

InChI Key

CIERCXRPGAPJGE-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](O1)C2=CC=CC(=C2)C#N

Canonical SMILES

C1C(O1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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